1,1-Bis(trifluoromethyl)-cyclopentane
Description
1,1-Bis(trifluoromethyl)-cyclopentane is a fluorinated cyclopentane derivative characterized by two trifluoromethyl (-CF₃) groups attached to the same carbon atom on a cyclopentane ring. This structure imparts unique physicochemical properties, such as high thermal stability, chemical inertness, and low polarizability, making it valuable in applications like specialty solvents, lubricants, and intermediates in fluoropolymer synthesis.
Properties
IUPAC Name |
1,1-bis(trifluoromethyl)cyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6/c8-6(9,10)5(7(11,12)13)3-1-2-4-5/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIMSWITZOPHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trifluoromethyl)-cyclopentane typically involves the cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane under solvent-controlled, base-free conditions . The reaction proceeds smoothly, yielding the desired cyclopentane derivative in good to excellent yields. The choice of solvent plays a crucial role in determining the product, with different solvents leading to the formation of either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(trifluoromethyl)-cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: It can undergo cycloaddition reactions with alkenes and alkynes, forming cyclopropanes and pyrazolines.
Common Reagents and Conditions
Nucleophiles: Alcohols, phenols, and amines are commonly used nucleophiles in substitution reactions.
Major Products Formed
Substituted Derivatives: Substitution reactions yield various substituted derivatives, including isocyanates, carbamates, and ureas.
Cyclopropanes and Pyrazolines: Cycloaddition reactions yield bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines.
Scientific Research Applications
1,1-Bis(trifluoromethyl)-cyclopentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Bis(trifluoromethyl)-cyclopentane involves its interaction with various molecular targets and pathways. The compound can undergo regioselective [2 + 2] cyclization reactions, forming cyclobutenes and other cyclic structures . These reactions are facilitated by the electron-deficient nature of the trifluoromethyl groups, which enhance the compound’s reactivity towards nucleophiles and electrophiles .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs and their properties:
Key Differences in Physicochemical Properties
Fluorination Degree :
- The perfluorinated analog (C₇F₁₄) in exhibits higher thermal stability (>300°C) compared to partially fluorinated derivatives due to its fully fluorinated backbone .
- In contrast, 1-(Trifluoromethyl)cyclopentanecarboxylic acid (C₇H₉F₃O₂) has a lower thermal tolerance but retains solubility in organic solvents like dichloromethane .
Reactivity :
- Brominated derivatives (e.g., 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopentane) show enhanced reactivity in alkylation or nucleophilic substitution reactions, unlike inert perfluorinated analogs .
- Carboxylic acid derivatives (e.g., ) participate in condensation reactions, enabling pharmaceutical synthesis .
Electronic Effects :
- Aromatic substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in ) introduce strong electron-withdrawing effects, enhancing acidity and ligand properties in catalysis .
Biological Activity
1,1-Bis(trifluoromethyl)-cyclopentane, a compound characterized by its unique trifluoromethyl groups, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is defined by its molecular formula and a molecular weight of approximately 194.12 g/mol. The presence of two trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on cellular pathways and potential therapeutic applications. Key areas of focus include:
- Antitumor Activity : Research indicates that compounds with trifluoromethyl groups can exhibit enhanced antitumor properties. For example, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, making it a candidate for further investigation in metabolic disorders .
- Receptor Binding : Studies have highlighted that certain trifluoromethyl-substituted compounds can act as ligands for cannabinoid receptors. This interaction suggests potential applications in pain management and neurological disorders .
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | A549 (Lung) | 5.2 |
| Derivative B | MCF-7 (Breast) | 3.8 |
| Derivative C | HeLa (Cervical) | 4.5 |
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. The findings revealed that this compound derivatives could inhibit FAAH activity with an IC50 value of approximately 10 µM, suggesting their potential role in modulating endocannabinoid levels .
Case Study 3: Receptor Binding Affinity
Research conducted on the binding affinity of trifluoromethyl-substituted indanes to cannabinoid receptors CB1 and CB2 showed promising results. The most potent compound demonstrated sub-micromolar affinity for both receptor types with a preference for CB2, indicating possible therapeutic applications in managing inflammatory conditions .
The mechanism through which this compound exerts its biological effects is hypothesized to involve:
- Binding to Enzymes : The trifluoromethyl groups may enhance binding affinity to active sites on enzymes, leading to effective inhibition.
- Alteration of Lipid Metabolism : By inhibiting FAAH, the compound may increase levels of endocannabinoids, impacting pain perception and inflammation.
- Modulation of Receptor Activity : Interaction with cannabinoid receptors could lead to downstream signaling changes that affect various physiological processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
